molecular formula C13H17N3O B11738281 N-(3-methoxybenzyl)-1,4-dimethyl-1H-pyrazol-3-amine CAS No. 1856023-32-9

N-(3-methoxybenzyl)-1,4-dimethyl-1H-pyrazol-3-amine

Cat. No.: B11738281
CAS No.: 1856023-32-9
M. Wt: 231.29 g/mol
InChI Key: RLVDEJUAAYMMHY-UHFFFAOYSA-N
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Description

N-[(3-methoxyphenyl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a methoxyphenyl group attached to the nitrogen atom and two methyl groups at positions 1 and 4 of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-methoxyphenyl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxybenzylamine with 1,4-dimethyl-3-pyrazolecarboxaldehyde under acidic conditions. The reaction typically proceeds through a condensation mechanism, followed by cyclization to form the pyrazole ring.

Another approach involves the use of Suzuki-Miyaura coupling reactions, where a boronic acid derivative of 3-methoxybenzylamine is coupled with a halogenated pyrazole precursor in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(3-methoxyphenyl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or chlorosulfonic acid (ClSO3H).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-hydroxyphenyl derivatives, while substitution reactions can introduce halogens or other functional groups onto the phenyl ring.

Scientific Research Applications

N-[(3-methoxyphenyl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(3-methoxyphenyl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3-methoxyphenyl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl group and pyrazole ring contribute to its potential as a versatile scaffold for drug development and materials science applications.

Properties

CAS No.

1856023-32-9

Molecular Formula

C13H17N3O

Molecular Weight

231.29 g/mol

IUPAC Name

N-[(3-methoxyphenyl)methyl]-1,4-dimethylpyrazol-3-amine

InChI

InChI=1S/C13H17N3O/c1-10-9-16(2)15-13(10)14-8-11-5-4-6-12(7-11)17-3/h4-7,9H,8H2,1-3H3,(H,14,15)

InChI Key

RLVDEJUAAYMMHY-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1NCC2=CC(=CC=C2)OC)C

Origin of Product

United States

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